Cas no 2679-48-3 (Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI))

Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI) structure
2679-48-3 structure
Nome del prodotto:Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI)
Numero CAS:2679-48-3
MF:C46H96O11P2
MW:887.195378303528
CID:274655
PubChem ID:3081987

Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI)
    • 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate
    • 2679-48-3
    • PD042673
    • 2,3-Diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate
    • Phosphoric acid, mono(2,3-bis((3,7,11,15-tetramethylhexadecyl)oxy)propyl) mono(2-hydroxy-3-(phosphonooxy)propyl) ester
    • DTXSID40949601
    • 2,3-Pgp
    • 2,5-Dihydroxy-13,17,21,25-tetramethyl-5-oxo-8-[(3,7,11,15-tetramethylhexadecyl)oxy]-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-yl dihydrogen phosphate
    • Inchi: InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50)
    • Chiave InChI: TZXJQSKPTCRGCA-UHFFFAOYSA-N
    • Sorrisi: CC(CCCC(CCCC(CCCC(CCOCC(COP(OCC(COP(=O)(O)O)O)(O)=O)OCCC(CCCC(CCCC(CCCC(C)C)C)C)C)C)C)C)C

Proprietà calcolate

  • Massa esatta: 886.64318
  • Massa monoisotopica: 886.643
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 59
  • Conta legami ruotabili: 42
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 14.2
  • Superficie polare topologica: 161Ų

Proprietà sperimentali

  • Densità: 1.029
  • Punto di ebollizione: 849.6°Cat760mmHg
  • Punto di infiammabilità: 467.6°C
  • Indice di rifrazione: 1.476
  • PSA: 161.21
  • LogP: 12.92260
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd